Carvedilol

Overview

Description

Carvedilol is a nonselective beta-adrenergic antagonist used primarily to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . It is a racemic mixture where the S (-) enantiomer is both a beta and alpha-1 adrenoceptor blocker, and the R (+) enantiomer is an alpha-1 adrenoceptor blocker . This compound was patented in 1978 and approved for medical use in the United States in 1995 . It is available as a generic medication and is on the World Health Organization’s List of Essential Medicines .

Preparation Methods

Carvedilol can be synthesized through various methods. One common synthetic route involves the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(2,3-epoxypropoxy)carbazole . This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine in the presence of a base, typically in an alcohol solvent, to yield this compound . Industrial production methods often involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Carvedilol undergoes various chemical reactions, including condensation and charge transfer complex formation. For example, it reacts with p-dimethylaminobenzaldehyde to form a condensation product that exhibits maximum absorbance at 601 nm . It also forms a charge transfer complex with p-chloranil, which can be measured at 662 nm . These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Scientific Research Applications

Heart Failure Management

Carvedilol is primarily indicated for the treatment of chronic heart failure with reduced ejection fraction (HFrEF). It has been shown to improve morbidity and mortality rates in patients with this condition.

Clinical Evidence

- COPERNICUS Trial : This pivotal study demonstrated that this compound significantly reduces the risk of death and hospitalization for heart failure by 31% compared to placebo in patients with severe heart failure (New York Heart Association classes III and IV) and an ejection fraction less than 25% .

- COMET Trial : A comparison between this compound and metoprolol tartrate indicated that this compound reduces all-cause mortality in patients with HFrEF . However, it is essential to note that subsequent studies have shown no significant difference in outcomes when comparing this compound to metoprolol succinate, indicating a need for careful consideration of dosing and patient selection .

Hypertension Treatment

This compound is also effective in managing hypertension. Its dual action on both alpha and beta receptors leads to significant reductions in blood pressure.

Clinical Studies

- Studies have confirmed that this compound lowers blood pressure effectively while improving heart function in hypertensive patients, particularly those with concurrent heart failure .

Post-Myocardial Infarction Therapy

Following a myocardial infarction, this compound is used to prevent further cardiac events and improve survival rates.

Evidence from Clinical Trials

- Research indicates that this compound therapy post-myocardial infarction leads to a reduction in mortality rates and improves left ventricular function . Its ability to reduce infarct size and protect against reperfusion injury makes it a valuable therapeutic option .

Additional Applications

Beyond its primary indications, this compound has shown promise in various other areas:

- Antiarrhythmic Effects : this compound has been found to inhibit HERG potassium channels, which may contribute to its antiarrhythmic properties .

- Antiproliferative Effects : The drug exhibits antiproliferative actions on vascular smooth muscle cells, which may help prevent vascular remodeling associated with hypertension and heart disease .

- Improvement of Quality of Life : Patients on this compound report better exercise capacity and overall quality of life compared to those not receiving beta-blocker therapy .

Data Summary Table

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

- Case Study 1 : A 65-year-old male with HFrEF was initiated on this compound therapy post-hospitalization. Over six months, he demonstrated a significant improvement in ejection fraction from 25% to 35%, alongside reduced hospitalization rates due to heart failure exacerbations.

- Case Study 2 : A 72-year-old female with hypertension and a history of myocardial infarction was treated with this compound. Her blood pressure decreased from 160/100 mmHg to 130/80 mmHg over three months, with no adverse effects reported.

- Case Study 3 : A cohort study involving patients receiving this compound for chronic heart failure showed a marked improvement in quality of life metrics as assessed by the Minnesota Living with Heart Failure Questionnaire after six months of treatment.

Mechanism of Action

Carvedilol exerts its effects by blocking beta-1, beta-2, and alpha-1 receptors . This action helps to slow down the heart rate and lower blood pressure . The inhibition of beta-1 receptors reduces the heart’s rate and force of contraction, while the inhibition of alpha-1 receptors causes vasodilation, further lowering blood pressure . The dual action of this compound is advantageous in combination therapies, as it reduces the incidence of adverse effects compared to high-dose monotherapy .

Comparison with Similar Compounds

Carvedilol is often compared with other beta-blockers such as metoprolol, atenolol, and propranolol. Unlike metoprolol and atenolol, which are selective beta-1 blockers, this compound is nonselective and also blocks alpha-1 receptors . This gives this compound additional vasodilatory properties, making it more effective in certain clinical situations . Similar compounds include labetalol, which also has both beta and alpha-blocking activity, but this compound is unique in its potent antioxidant and anti-apoptotic properties .

Biological Activity

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking properties, extensively studied for its multifaceted biological activities, particularly in cardiovascular health. This article delves into the biological mechanisms, therapeutic effects, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound exhibits several unique mechanisms that contribute to its biological activity:

- Antioxidant Properties : this compound has demonstrated significant antioxidant capabilities, surpassing those of vitamin E. This property helps in reducing oxidative stress, which is crucial in conditions like heart failure and hypertension .

- Antiproliferative Effects : The compound inhibits smooth muscle cell proliferation, thereby playing a role in preventing vascular remodeling associated with hypertension and atherosclerosis .

- Vasodilatory Effects : By blocking alpha-1 adrenergic receptors, this compound induces vasodilation, leading to reduced blood pressure and improved cardiac output .

Heart Failure

This compound has been extensively studied in patients with heart failure. Key findings include:

- Improvement in Cardiac Function : A meta-analysis indicated that this compound significantly improves left ventricular ejection fraction (LVEF) and reduces left ventricular end-systolic volume (LVESV) in patients with dilated cardiomyopathy (DCM). The weighted mean difference (WMD) for LVESV was -12.28 mL (95% CI: -14.86 to -9.70, P < 0.001) .

- Reduction in Morbidity and Mortality : In a double-blind study involving 278 patients with moderate to severe heart failure, this compound treatment resulted in a lower combined risk of morbidity and mortality compared to placebo (P = 0.029) .

Hypertension

In a long-term study conducted across 61 medical institutions in Japan, this compound exhibited stable antihypertensive effects with a discontinuation rate of only 7.2%. The incidence of adverse drug reactions was 5.23%, indicating a favorable safety profile .

Summary of Clinical Trials on this compound

Case Studies

- Heart Failure Management : In clinical practice, this compound has been shown to improve symptoms and functional class among patients with advanced heart failure who were already on standard therapies like ACE inhibitors and diuretics. Patients reported enhanced exercise tolerance and quality of life metrics following this compound administration .

- Oncology Applications : Recent studies have explored this compound's potential in enhancing the efficacy of oncolytic adenoviruses against cancer cells. It was found that this compound significantly reduced cell survival rates when used in combination with viral therapies, suggesting its role as an adjunctive treatment in oncology .

Q & A

Basic Research Questions

Q. What methodologies are employed in pivotal clinical trials to assess carvedilol’s efficacy in chronic heart failure?

Pivotal trials, such as the U.S. This compound Heart Failure Study, use stratified, double-blind, placebo-controlled designs with mortality and hospitalization as primary endpoints. Patients are stratified by disease severity, and background therapies (e.g., ACE inhibitors, diuretics) are maintained to isolate this compound’s effects. Statistical power calculations and interim analyses by Data Safety Monitoring Boards ensure ethical rigor .

Q. What experimental approaches validate this compound’s antioxidant properties in preclinical models?

Researchers use in vitro assays to measure lipid peroxidation inhibition (e.g., LDL oxidation), free radical scavenging (e.g., oxygen radical absorbance capacity), and cellular glutathione preservation. In vivo models, such as nitrogen mustard-induced skin injury, assess this compound’s mitigation of oxidative stress via Western blot analysis of p53 and apoptosis markers .

Q. How do researchers standardize dissolution testing for this compound formulations?

USP-compliant rotating paddle methods are employed with phosphate buffer (pH 7.4) at 37°C. Spectrophotometric analysis at 243 nm quantifies drug release. Statistical summaries (mean ± SD) validate reproducibility, ensuring bioequivalence between immediate-release and controlled-release formulations .

Q. What validated analytical techniques quantify this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Methods are validated for specificity, linearity (e.g., 0.1–50 µg/mL), accuracy (recovery >95%), and precision (RSD <2%). Spectrophotometry at 332 nm in acetonitrile/water is used for rapid screening .

Advanced Research Questions

Q. How do population pharmacokinetic models address variability in this compound’s enantiomer bioavailability?

NONMEM-based models incorporate covariates like CYP2D6 polymorphism, which stereoselectively metabolizes S(–)-carvedilol. Two-compartment models with first-order absorption differentiate bioavailability between IR (25 mg BID) and CR (80 mg QD) formulations, accounting for circadian variation in absorption rates .

Q. How do in silico models predict this compound’s solubility in supercritical CO₂ for drug delivery optimization?

Support Vector Regression (SVR) and Artificial Neural Networks (ANN) correlate molecular descriptors (e.g., polar surface area) with solubility. Models achieve high accuracy (R² = 0.98) by training on datasets of this compound’s solubility across temperatures and pressures .

Q. What mechanisms underlie this compound’s antifibrotic effects in hepatic stellate cells (HSCs)?

this compound induces HSC apoptosis via Bax upregulation and Bcl-2 suppression, confirmed by TUNEL assays and immunofluorescence. It inhibits α-SMA expression, reducing collagen synthesis. Dose-dependent effects are quantified through Western blot and immunohistochemistry in CCl₄-induced liver fibrosis models .

Q. How do researchers resolve contradictions between this compound’s metabolic neutrality and traditional beta-blockers’ adverse effects?

The GEMINI trial compared this compound and metoprolol in diabetic patients, showing this compound’s neutral HbA1c effect (+0.02% vs. +0.15%) via improved insulin sensitivity (–9.1% HOMA-IR). Mechanistic studies attribute this to α₁-blockade enhancing muscle glucose uptake and antioxidant activity .

Q. How does this compound’s adrenergic receptor modulation differ from traditional beta-blockers in molecular studies?

Radioligand binding assays show this compound’s nonselective β-blockade (β₁:β₂ = 1:1) with α₁-blockade (7.6:1 β:α ratio). Unlike atenolol, this compound lacks inverse agonist activity, preventing receptor upregulation in heart failure. Guanine nucleotide-modulatable binding assays confirm partial agonist activity at β₂-receptors .

Q. What dose-ranging strategies optimize this compound’s efficacy-to-safety ratio in severe heart failure?

The MOCHA trial used a forced titration design (6.25–25 mg BID), showing dose-dependent EF improvements (5–8 units) and 73% mortality reduction. Safety thresholds are identified via adverse event monitoring (e.g., dizziness, heart block), with protocols adjusting for renal/hepatic impairment .

Properties

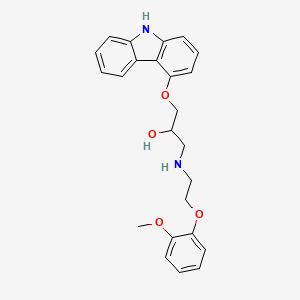

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022747 | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page. | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from ethyl acetate | |

CAS No. |

72956-09-3 | |

| Record name | Carvedilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72956-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carvedilol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carvedilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-115 °C, 114 - 115 °C | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.